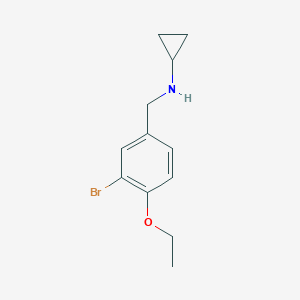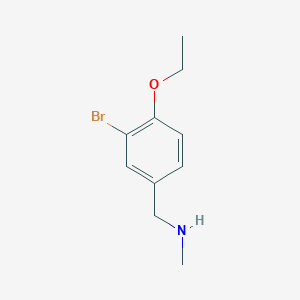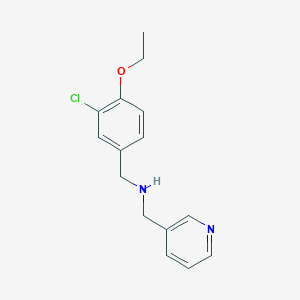![molecular formula C17H19N5O2 B275932 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, also known as MTA, is a synthetic compound that has been studied for its potential use in scientific research. It is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) that has been shown to have potential applications in the treatment of various neurological disorders.
Mécanisme D'action
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by blocking the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the prefrontal cortex, which is responsible for executive functions such as attention, working memory, and decision-making.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and mood. It has also been shown to increase heart rate and blood pressure, which can be attributed to its sympathomimetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition, which allows for more targeted effects on the brain. However, one limitation is the lack of long-term studies on the safety and efficacy of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, which limits its potential use in clinical settings.
Orientations Futures
For N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine research include investigating its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the long-term safety and efficacy of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, as well as its potential for abuse and addiction. Finally, research on the development of more selective and potent NDRI compounds could lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine can be synthesized using a multistep process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyltetrazole in the presence of a base. The resulting product is then reduced to the corresponding alcohol using sodium borohydride, followed by the reaction with ethyl bromide to form N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine.
Applications De Recherche Scientifique
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood.
Propriétés
Formule moléculaire |
C17H19N5O2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H19N5O2/c1-3-18-12-13-9-10-15(16(11-13)23-2)24-17-19-20-21-22(17)14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3 |
Clé InChI |
XZZLQNJJYFAEMQ-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canonique |
CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)

![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)
![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)

![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)